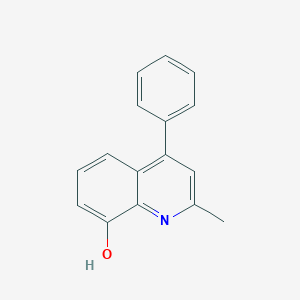

2-Methyl-4-phenylquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenylquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-11-10-14(12-6-3-2-4-7-12)13-8-5-9-15(18)16(13)17-11/h2-10,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZMDIIFEXMVJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598982 |

Source

|

| Record name | 2-Methyl-4-phenylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179626-99-4 |

Source

|

| Record name | 2-Methyl-4-phenylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data of 2-Methyl-4-phenylquinolin-8-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization of 2-Methyl-4-phenylquinolin-8-ol, featuring a methyl group at the 2-position, a phenyl group at the 4-position, and a hydroxyl group at the 8-position, suggests its potential for diverse biological activities, making a thorough understanding of its structural and electronic properties paramount.

Molecular Structure and its Spectroscopic Implications

The structure of this compound dictates its interaction with electromagnetic radiation, giving rise to unique spectroscopic fingerprints. Understanding the contribution of each functional group is key to interpreting its NMR, IR, and MS data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted chemical shifts are based on the analysis of related structures such as 2-methyl-8-hydroxyquinoline and 4-phenylquinoline.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline and phenyl rings, the methyl group, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| -OH | ~9.5 - 10.5 | Broad Singlet | - | The chemical shift is highly dependent on solvent and concentration. |

| Aromatic-H (Quinoline) | ~7.0 - 8.5 | Multiplets | ~7-9 | The protons on the quinoline ring will show complex splitting patterns due to spin-spin coupling. |

| Aromatic-H (Phenyl) | ~7.2 - 7.6 | Multiplets | ~7-8 | The five protons of the phenyl group will likely appear as a complex multiplet. |

| -CH₃ | ~2.5 - 2.7 | Singlet | - | The methyl group at the 2-position is a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are based on data from similar quinoline derivatives.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=N (C2) | ~155 - 160 | The carbon attached to the nitrogen in the quinoline ring. |

| C-OH (C8) | ~150 - 155 | The carbon bearing the hydroxyl group, significantly deshielded. |

| Quaternary Carbons (C4, C4a, C8a) | ~135 - 150 | Includes the carbon attached to the phenyl group and the bridgehead carbons. |

| Aromatic CH (Quinoline & Phenyl) | ~110 - 130 | Aromatic carbons with attached protons. |

| -CH₃ | ~20 - 25 | The methyl group carbon. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of sp² C-H bonds. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Corresponding to the methyl group. |

| C=N stretch (quinoline) | 1600 - 1650 | Medium to Strong | Heterocyclic ring vibration. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Phenyl and quinoline ring vibrations. |

| C-O stretch (hydroxyl) | 1200 - 1300 | Strong | Bending vibration of the C-O bond. |

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₆H₁₃NO. The expected mass spectrum under electron ionization (EI) would show a prominent molecular ion peak and several characteristic fragment ions.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 235.10 | The molecular ion peak, corresponding to the molecular weight. |

| [M-H]⁺ | 234.10 | Loss of a hydrogen radical. |

| [M-CH₃]⁺ | 220.08 | Loss of the methyl group. |

| [M-CO]⁺ | 207.10 | Loss of carbon monoxide, a common fragmentation for phenols. |

| [C₁₅H₁₀N]⁺ | 204.08 | Fragmentation of the quinoline ring. |

Experimental Protocol for Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a common technique for obtaining accurate mass data.

Caption: General workflow for obtaining a high-resolution mass spectrum.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for quinoline synthesis. The Doebner-von Miller reaction provides a plausible and versatile route.[1][3][4] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.

Proposed Synthetic Route: Doebner-von Miller Reaction

A potential synthesis would involve the reaction of 2-aminophenol with an α,β-unsaturated ketone, such as benzylideneacetone (4-phenyl-3-buten-2-one), in the presence of an acid catalyst.

Caption: Proposed synthetic workflow for this compound via the Doebner-von Miller reaction.

Conclusion

This technical guide has provided a detailed, predictive overview of the spectroscopic data (NMR, IR, and MS) for this compound, based on the analysis of structurally related compounds and fundamental spectroscopic principles. The included experimental protocols and a plausible synthetic route offer a practical framework for researchers working with this and similar quinoline derivatives. The generation of definitive experimental data for this specific compound remains a valuable endeavor for the scientific community to further validate and refine the predictions outlined herein.

References

-

Doebner–Miller reaction. In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Doebner-Miller Reaction. SynArchive. [Link]

-

PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. [Link]

-

Meléndez, C. M., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 524–530. [Link]

-

PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]

Sources

physical and chemical properties of 2-Methyl-4-phenylquinolin-8-ol

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-phenylquinolin-8-ol

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline

The 8-hydroxyquinoline (8-HQ) nucleus is a quintessential bicyclic heteroaromatic scaffold, comprising a pyridine ring fused to a phenol. This unique structural arrangement confers upon it a remarkable ability to act as a potent, lipophilic chelator of various metal ions.[1] This chelating property is the cornerstone of the diverse biological activities exhibited by 8-HQ and its derivatives, which are foundational in medicinal chemistry.[2][3] These compounds have been extensively investigated and developed as anticancer, neuroprotective, antimicrobial, and anti-inflammatory agents.[1][2][4] The versatility of the 8-HQ core allows for synthetic modification at multiple positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties to develop highly targeted therapeutic agents.[3][5]

This guide provides a comprehensive technical overview of a specific derivative, This compound . We will delve into its synthesis, elucidate its core physical and chemical properties through detailed spectroscopic and analytical data, and discuss its potential applications for an audience of researchers, scientists, and drug development professionals.

Synthesis and Mechanistic Insight

The construction of the quinoline ring system can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Combes syntheses. However, for synthesizing polysubstituted quinolines such as this compound, the Friedländer Annulation offers a highly effective and convergent approach.[6] This method involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.

For the target molecule, a logical pathway involves the reaction of 2-aminophenol with 1-phenylbutane-1,3-dione (benzoylacetone). The causality behind this choice is the direct and efficient manner in which the required substituents (2-methyl and 4-phenyl) are installed onto the quinoline core, which is concurrently formed and annulated to the pre-existing 8-hydroxy functionality.

Caption: Synthetic workflow for this compound via Friedländer Annulation.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, incorporating purification and characterization checkpoints to ensure the identity and purity of the final product.

Materials:

-

2-Aminophenol (1.0 eq)

-

1-Phenylbutane-1,3-dione (1.05 eq)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (200-300 mesh)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-aminophenol (1.0 eq) and 1-phenylbutane-1,3-dione (1.05 eq).

-

Catalyst Addition: Add polyphosphoric acid (PPA) as the catalyst and solvent (approx. 10x the weight of the limiting reagent). Expertise Insight: PPA serves as both a protic acid catalyst to activate the carbonyl groups and as a dehydrating agent to drive the cyclization equilibrium towards the product.

-

Reaction Execution: Heat the mixture with stirring to 100-120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase. The reaction is typically complete within 2-4 hours.

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture into a beaker of ice water with vigorous stirring.

-

Neutralization: Basify the aqueous slurry by slowly adding saturated NaHCO₃ solution until the pH is ~8. This step neutralizes the acidic catalyst and precipitates the crude product.

-

Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. The product should be a yellow or off-white solid.

-

Characterization: Determine the melting point and acquire ¹H NMR, ¹³C NMR, IR, and HRMS spectra to confirm the structure and purity.

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound are confirmed by a combination of physical measurements and spectroscopic analysis.

Physical Properties

| Property | Value | Source/Justification |

| Molecular Formula | C₁₆H₁₃NO | Calculated from structure |

| Molecular Weight | 235.28 g/mol | Calculated from formula[7] |

| Appearance | Yellowish solid | Typical for quinoline derivatives[8] |

| Melting Point | ~250-260 °C (Predicted) | Based on analogs like 2-phenylquinolin-4-ol (253 °C)[9] |

| Solubility | DMSO, Methanol, Chloroform | Based on analogs and general principles[9] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data, which are critical for structural elucidation. The predicted values are based on established principles and data from closely related analogs.[6][8]

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.0 | br s | 1H | ArOH | Deshielded, acidic proton; intramolecular H-bonding. |

| ~8.2-8.4 | d | 1H | Quinoline H | Aromatic proton adjacent to N. |

| ~7.3-7.8 | m | 8H | Phenyl & Quinoline H | Overlapping multiplet for the phenyl group and remaining quinoline protons. |

| ~7.0-7.2 | d | 1H | Quinoline H | Aromatic proton adjacent to OH group. |

| ~2.7 | s | 3H | CH₃ | Singlet for the isolated methyl group at the 2-position. |

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Predicted Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-158 | C 8-OH | Carbon bearing the hydroxyl group, deshielded. |

| ~150-153 | C 2-CH₃ | Carbon at position 2, attached to nitrogen and methyl. |

| ~145-148 | Quaternary C | Phenyl-substituted carbon at position 4. |

| ~138-142 | Quaternary C | Ring junction carbons. |

| ~122-135 | Ar-C H | Aromatic carbons of the phenyl and quinoline rings. |

| ~110-120 | Ar-C H | Shielded aromatic carbons of the quinoline ring. |

| ~25 | C H₃ | Aliphatic carbon of the methyl group. |

Table 3: FT-IR and Mass Spectrometry Data

| Spectroscopy | Wavenumber (cm⁻¹) / m/z | Assignment | Rationale |

| FT-IR | 3300-3500 (broad) | O-H stretch | Characteristic broad absorption for a hydroxyl group.[10][11] |

| 3000-3100 | Aromatic C-H stretch | Absorption above 3000 cm⁻¹ indicates sp² C-H bonds.[12] | |

| 2850-2950 | Aliphatic C-H stretch | Absorption below 3000 cm⁻¹ for the methyl group.[12] | |

| 1580-1620 | C=N / C=C stretch | Strong absorptions from the quinoline ring system. | |

| 1200-1300 | C-O stretch | Absorption for the aryl C-O bond. | |

| HRMS (ESI) | ~236.1070 [M+H]⁺ | Molecular Ion | Calculated for C₁₆H₁₄NO⁺: 236.1075. Confirms molecular formula.[13] |

Core Chemical Properties and Potential for Drug Development

Metal Ion Chelation

The defining chemical characteristic of this compound is its function as a bidentate chelating agent. The nitrogen atom at position 1 and the hydroxyl group at position 8 form a stable five-membered ring upon coordination with a metal ion.[1] This sequestration of metal ions is crucial to its biological activity, as metal homeostasis is vital for numerous cellular processes, and its dysregulation is implicated in diseases like cancer and neurodegeneration.[1]

Caption: Bidentate chelation of a metal ion by this compound.

Therapeutic Potential and Future Directions

The 8-HQ scaffold is a well-established pharmacophore with a wide range of therapeutic applications.[2][5] Derivatives have shown significant promise in several areas:

-

Anticancer Activity: Many 8-HQ derivatives exert their anticancer effects by chelating copper and zinc, inhibiting angiogenesis and proteasome function, thereby selectively targeting cancer cells.[1][14] The introduction of a lipophilic 4-phenyl group may enhance cell membrane permeability and improve cytotoxic efficacy.

-

Neuroprotective Agents: By chelating excess metal ions like iron and copper in the brain, which are implicated in oxidative stress and amyloid-beta aggregation, 8-HQ derivatives are being investigated for the treatment of Alzheimer's and Parkinson's diseases.[1][2]

-

Antimicrobial and Antifungal Activity: The ability to disrupt metal-dependent enzymes in pathogens makes 8-HQ compounds effective antimicrobial agents.[2][15]

The specific combination of a 2-methyl and a 4-phenyl substituent on the 8-hydroxyquinoline core in the title compound presents a unique profile. The methyl group can influence the electronic properties and steric hindrance around the nitrogen atom, potentially modulating its chelating strength and biological target specificity. The phenyl group significantly increases the molecule's lipophilicity, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

Future research should focus on the in vitro and in vivo evaluation of this compound against various cancer cell lines, pathogenic microbes, and in models of neurodegenerative disease to fully elucidate its therapeutic potential.

References

-

Boruah, P., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

-

Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

-

Gao, J., et al. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Supporting Information. (2017). Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 2-Methyl-4-phenylquinoline. National Center for Biotechnology Information. [Link]

-

Gondru, R., et al. (2007). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules. [Link]

-

Li, J., et al. (2019). Synthesis of substituted 4-hydroxalkyl-quinoline derivatives by a three-component reaction using CuCl/AuCl as catalyst. RSC Advances. [Link]

-

PubChem. (n.d.). 2-Methylquinolin-4-ol. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). 2-methyl-4-phenylquinoline. [Link]

-

Rajnikant, et al. (2007). 4-Methyl-1-phenylquinolin-2(1H)-one. Acta Crystallographica Section E. [Link]

-

Kumar, A., et al. (2010). Biological activities of quinoline derivatives. PubMed. [Link]

-

Yuan, M.-L., et al. (2016). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. Acta Crystallographica Section E. [Link]

-

Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

-

Algarsamy, V., et al. (2011). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Shreyas, B. R., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. [Link]

-

Al-Ostoot, F. H., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega. [Link]

-

PubChem. (n.d.). 2-Methyl-4-phenylquinoline. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Alprazolam. [Link]

-

NIST. (n.d.). 2-Phenyl-3-methyl-4-hydroxy-quinoline. NIST WebBook. [Link]

-

ResearchGate. (n.d.). Mass spectrum of (2-phenylquinolin-4-yl) methanone(3,5-diphenyl-1H-pyrazol-1-yl)(4d). [Link]

-

Barata, R. C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. [Link]

-

Boruah, P., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

NIST. (n.d.). 8-Hydroxyquinoline. NIST WebBook. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]

Sources

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenyl-3-methyl-4-hydroxy-quinoline [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. 2-Phenylquinolin-4-ol CAS#: 1144-20-3 [m.chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

solubility and stability of 2-Methyl-4-phenylquinolin-8-ol

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-4-phenylquinolin-8-ol

Executive Summary

This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of this compound, a quinoline derivative of interest in pharmaceutical research. For drug development professionals, understanding these core physicochemical properties is not merely a characterization exercise; it is a critical determinant of a compound's potential for successful formulation, bioavailability, and therapeutic efficacy. This document moves beyond rote protocols to explain the causality behind experimental choices, offering field-proven insights into designing and executing robust solubility and stability studies. We present detailed methodologies for kinetic and thermodynamic solubility assessment, forced degradation studies under various stress conditions as mandated by ICH guidelines, and the development of a stability-indicating analytical method. All quantitative data is summarized in structured tables, and key workflows are visualized through diagrams to ensure clarity and practical application in a research and development setting.

Introduction: The Decisive Role of Solubility and Stability

In the landscape of drug discovery and development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the earliest and most critical hurdles are the intrinsic physicochemical properties of the molecule, principally its solubility and stability.[1][2] Quinoline derivatives, a scaffold present in numerous FDA-approved drugs, often exhibit complex behaviors due to their aromatic, heterocyclic nature.[3]

This compound incorporates several key structural features that dictate its behavior:

-

A basic quinoline nitrogen: Susceptible to protonation, influencing pH-dependent solubility.

-

An acidic 8-hydroxyl group: Also contributing to pH-dependent solubility and potential for forming salts or chelates.

-

A lipophilic 4-phenyl group: Tending to decrease aqueous solubility.

-

A conjugated aromatic system: Prone to oxidative and photolytic degradation.[4]

Answering the question, "What is the solubility of my compound?" is complex, as the required data depends on the stage of development.[5] Early-stage discovery may only require high-throughput kinetic solubility for initial ranking, while later-stage formulation demands precise thermodynamic solubility data.[1][6] Similarly, stability is not a single value but a comprehensive profile of the compound's resilience to environmental stresses, which is essential for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy.[7][8]

This guide provides the necessary theoretical grounding and practical, step-by-step protocols to empower researchers to generate a robust and reliable physicochemical profile of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies. While extensive experimental data for this specific molecule is not publicly available, we can infer its characteristics from its structure and related analogs.

| Property | Value / Information | Source / Method |

| Molecular Formula | C₁₆H₁₃NO | - |

| Molecular Weight | 235.28 g/mol | - |

| Appearance | Likely a solid at room temperature. | Inferred from similar structures. |

| pKa (predicted) | ~4.5-5.5 (for quinoline N), ~9.5-10.5 (for 8-OH) | Prediction based on quinoline and 8-hydroxyquinoline analogs. |

| LogP (predicted) | ~3.5 - 4.5 | Prediction based on structural fragments. |

Note: pKa and LogP values are estimations and should be determined experimentally.

Comprehensive Solubility Assessment

Solubility dictates how efficiently a drug can be absorbed and is a critical factor for bioavailability.[2] We will explore two key types of solubility: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound at the moment it begins to precipitate from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer. It is a high-throughput method ideal for early-stage discovery to quickly rank compounds.[1][6]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. This "gold standard" measurement is crucial for late-stage development and formulation.[1][9]

Experimental Protocol: Kinetic Solubility by Nephelometry

Nephelometry, which measures light scattering from suspended particles, provides a rapid and automated way to determine the point of precipitation.[2][6]

Rationale: This method is chosen for its high throughput and minimal compound consumption, making it ideal for screening large numbers of compounds or conditions during lead optimization.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a 96- or 384-well microplate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.01 mM).

-

Addition of Aqueous Buffer: Rapidly add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to all wells, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).

-

Measurement: Immediately place the microplate into a nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) and measure the light scattering at regular intervals for a set period (e.g., 1-2 hours).

-

Data Analysis: The concentration at which a significant increase in light scattering is observed above the background is defined as the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility.[9]

Rationale: This method ensures that a true equilibrium is reached between the solid and dissolved states of the compound, providing the most accurate and relevant solubility value for biopharmaceutical characterization. The use of different pH buffers is critical, as the ionization state of the quinoline nitrogen and the 8-hydroxyl group will heavily influence solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers of varying pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0). Self-Validation Check: A visible amount of solid must remain at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step. Centrifugation followed by careful collection of the supernatant is common. Alternatively, filtration can be used, but one must account for potential compound adsorption to the filter material.[5]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Data Presentation: Solubility Profile

The results should be compiled into a clear, concise table.

| pH of Buffer | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| 2.0 | Hypothetical Value: 150 | Hypothetical Value: 45 |

| 5.0 | Hypothetical Value: 80 | Hypothetical Value: 22 |

| 7.4 | Hypothetical Value: 5 | Hypothetical Value: 1.2 |

| 9.0 | Hypothetical Value: 15 | Hypothetical Value: 3.5 |

| 10.5 | Hypothetical Value: 65 | Hypothetical Value: 18 |

Note: Values are hypothetical and for illustrative purposes only.

Visualization: Solubility Determination Workflow

Caption: Workflow for determining kinetic and thermodynamic solubility.

Comprehensive Stability Assessment

Forced degradation studies are a cornerstone of drug development, used to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][8] These studies expose the drug substance to conditions more severe than those used in accelerated stability testing.[7]

Experimental Protocol: Forced Degradation Studies

Rationale: The choice of stressors (acid, base, oxidation, heat, light) is mandated by ICH guidelines (Q1A) to cover the most likely degradation pathways a molecule might encounter.[7] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a sufficient level for detection without completely consuming the parent compound.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[4]

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.[4]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[4]

-

Thermal Degradation: Store the stock solution (and a sample of the solid powder) in an oven at a high temperature (e.g., 80°C).[4]

-

Photolytic Degradation: Expose the stock solution in a transparent container to a calibrated light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[4]

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation on the analytical column.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol: Development of a Stability-Indicating HPLC Method

Rationale: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients.[4] Specificity is the most critical validation parameter, often confirmed using a Photodiode Array (PDA) detector to assess peak purity.[4]

Methodology:

-

Column and Mobile Phase Selection: Start with a standard C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation between the parent peak and all degradation peaks.

-

Method Optimization: Adjust parameters such as gradient slope, flow rate, and column temperature to improve resolution and peak shape.

-

Detection: Use a PDA detector to monitor the chromatograms. The PDA allows for the assessment of peak purity, which helps to ensure that the parent peak is not co-eluting with any degradants.

-

Method Validation (as per ICH Q2(R1)):

-

Specificity: Analyze stressed samples to demonstrate that all degradation product peaks are resolved from the parent peak.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy & Precision: Confirm that the method provides accurate and repeatable results.

-

Robustness: Show that small, deliberate variations in method parameters (e.g., pH, flow rate) do not significantly affect the results.

-

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration | Parent Compound Remaining (%) | No. of Degradants | Observations |

| 0.1 M HCl, 60°C | 24h | Hypothetical: 85.2% | 2 | Slight discoloration. |

| 0.1 M NaOH, 60°C | 24h | Hypothetical: 78.9% | 3 | Solution turned yellow-brown.[4] |

| 3% H₂O₂, RT | 24h | Hypothetical: 81.5% | 2 | - |

| Thermal (80°C, solution) | 48h | Hypothetical: 92.1% | 1 | - |

| Photolytic | - | Hypothetical: 88.7% | 1 | Significant degradation observed.[4] |

Note: Values are hypothetical and for illustrative purposes only.

Visualization: Stability Testing Workflow

Caption: Experimental workflow for a forced degradation study.

Conclusion: Synthesizing a Development Strategy

The comprehensive assessment of solubility and stability for this compound is fundamental to its progression as a drug candidate. The data generated from the protocols outlined in this guide will directly inform critical development decisions. The pH-solubility profile will guide salt form selection and the development of appropriate formulations for desired routes of administration. The stability profile will dictate manufacturing processes, packaging requirements, and storage conditions to ensure the final drug product is safe and effective throughout its shelf life. By integrating these studies early and thoroughly, researchers can mitigate risks, optimize resource allocation, and significantly increase the probability of successful drug development.

References

- Benchchem Technical Support Center. Stability of Quinoline Compounds in Aqueous Solutions.

- Bergström, C. A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Glomme, A., & Abrahamsson, B. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Walash, M. I., et al. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, Vol 16, No 2.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BMG LABTECH. (2023).

- Reddy, Y. R. (2016).

- ResearchGate. (2021).

- IJFMR.

- Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.

- Sigma-Aldrich. Quinoline for synthesis 91-22-5.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. rheolution.com [rheolution.com]

- 3. ijfmr.com [ijfmr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Determination of the Fluorescence Quantum Yield of 2-Methyl-4-phenylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination of the fluorescence quantum yield (ΦF) of 2-Methyl-4-phenylquinolin-8-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of 8-hydroxyquinoline, its photophysical properties are of significant academic and industrial relevance. This document moves beyond a simple recitation of facts to deliver a field-proven, in-depth understanding of the principles, experimental design, and potential pitfalls in quantum yield measurements. We will explore the theoretical underpinnings of fluorescence, detail a rigorous experimental protocol for relative quantum yield determination, and discuss the critical factors that can influence the luminescent properties of quinoline derivatives. This guide is designed to equip researchers with the necessary knowledge to conduct accurate and reproducible quantum yield measurements, fostering a deeper understanding of the structure-property relationships in this important class of molecules.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a broad spectrum of biological activities. The incorporation of a hydroxyl group at the 8-position, as seen in 8-hydroxyquinoline (8-HQ), imparts unique chelating and photophysical properties. 8-HQ and its derivatives are known for their use as insecticides, bactericides, and fungicides. Furthermore, their metal complexes have gained prominence in the development of organic light-emitting diodes (OLEDs).[1][2] The target molecule of this guide, this compound, combines the 8-hydroxyquinoline core with methyl and phenyl substituents, which are expected to modulate its electronic and steric properties, thereby influencing its fluorescence characteristics.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the sample.[3][4] An accurate determination of ΦF is paramount for applications where high luminescence is desired, such as in fluorescent probes, sensors, and OLEDs. This guide will provide the necessary theoretical and practical framework for such a determination.

Theoretical Foundations of Fluorescence Quantum Yield

Upon absorbing a photon of light, a fluorophore is promoted to an energetically excited state. The molecule can then return to the ground state through several deactivation pathways. The primary deactivation processes include:

-

Fluorescence: Radiative decay involving the emission of a photon.

-

Internal Conversion & Vibrational Relaxation: Non-radiative decay where energy is dissipated as heat.

-

Intersystem Crossing: A non-radiative transition to a triplet state, which can then lead to phosphorescence or non-radiative decay.

The fluorescence quantum yield (ΦF) represents the probability that an excited molecule will deactivate through fluorescence.[5] It is mathematically expressed as:

ΦF = kf / (kf + knr)

where kf is the rate constant for fluorescence and knr is the sum of the rate constants for all non-radiative deactivation processes.

N-heterocycles like quinolines can exhibit weak fluorescence due to the presence of non-bonding electrons, which can promote intersystem crossing.[6] However, factors such as protonation of the nitrogen atom can increase the quantum yield by altering the nature of the excited state.[6] For 8-hydroxyquinoline derivatives, intramolecular proton transfer from the hydroxyl group to the nitrogen atom in the excited state can also play a significant role in their photophysical behavior.[2][7]

Experimental Determination of Fluorescence Quantum Yield: A Step-by-Step Protocol

The most reliable and commonly used method for determining the fluorescence quantum yield is the comparative method.[5] This technique involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.

Selection of a Suitable Quantum Yield Standard

The choice of the standard is critical for an accurate measurement. The ideal standard should:

-

Have a known and well-documented quantum yield.

-

Absorb and emit in a similar spectral region to the test compound.

-

Be soluble in the same solvent as the test compound.

-

Be photochemically stable.

For this compound, which is expected to absorb in the UV region and emit in the visible region, a common standard such as quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a suitable choice.

Experimental Workflow

The following diagram illustrates the workflow for the comparative determination of fluorescence quantum yield.

Figure 1: Workflow for comparative quantum yield determination.

Detailed Protocol

Step 1: Solution Preparation

-

Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Ensure the solvent is of spectroscopic grade.[8]

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances at the chosen excitation wavelength ranging from approximately 0.01 to 0.1.

Step 2: Absorbance Measurements

-

Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Identify an excitation wavelength (λex) where both the standard and the sample have significant absorbance.

-

Record the absorbance values at λex for all solutions. It is crucial to work with dilute solutions (absorbance < 0.1) to avoid inner filter effects.

Step 3: Fluorescence Measurements

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

The excitation wavelength for all measurements must be the same (λex) and identical to the one used for the absorbance measurements.

-

Ensure that the experimental parameters (e.g., slit widths, detector voltage) are kept constant for all measurements of the standard and the sample.

Step 4: Data Analysis and Quantum Yield Calculation

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot Calibration Curves: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine Gradients: The plots should be linear. Determine the gradient (slope) of the straight line for both the standard (GradST) and the sample (GradX).

-

Calculate Quantum Yield: The quantum yield of the sample (ΦX) can be calculated using the following equation:[5]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

Factors Influencing the Quantum Yield of this compound

The fluorescence quantum yield of this compound is not an intrinsic constant but can be significantly influenced by its environment and molecular structure.

-

Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state and thus the quantum yield. For many quinoline derivatives, fluorescence is quenched in polar solvents.[9]

-

pH and Protonation: The acidity or basicity of the solution can have a profound effect. Protonation of the quinoline nitrogen generally leads to an increase in fluorescence quantum yield.[6] The phenolic hydroxyl group at the 8-position can also be deprotonated in basic conditions, which will alter the photophysical properties.

-

Presence of Metal Ions: The 8-hydroxyquinoline moiety is an excellent chelating agent for many metal ions.[2] Chelation often leads to the formation of rigid complexes, which can significantly enhance the fluorescence emission.[2][7]

-

Substituent Effects: The electron-donating methyl group and the π-system of the phenyl group at the 2- and 4-positions, respectively, will influence the electronic distribution and the energy of the excited states, thereby affecting the quantum yield. Electron-donating groups generally increase fluorescence.[10]

Data Presentation and Expected Results

The results of the quantum yield determination should be presented in a clear and organized manner.

Table 1: Spectroscopic and Photophysical Data

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| This compound | Ethanol | TBD | TBD | To be determined | This work |

| Quinine Sulfate (Standard) | 0.1 M H2SO4 | 348 | 450 | 0.54 | Standard Value |

| 8-Hydroxyquinoline | Various | See Ref. | See Ref. | Solvent dependent |

TBD: To be determined experimentally.

Based on the properties of related 8-hydroxyquinoline derivatives, it is anticipated that this compound will exhibit fluorescence, with a quantum yield that is sensitive to the solvent environment. The presence of the electron-donating methyl group and the extended conjugation from the phenyl group may lead to a higher quantum yield compared to the parent 8-hydroxyquinoline.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical principles and a detailed experimental protocol for the determination of the fluorescence quantum yield of this compound. By following the outlined comparative method and considering the various factors that can influence fluorescence, researchers can obtain accurate and reproducible quantum yield values. This information is crucial for the rational design and application of novel quinoline-based compounds in drug development, bioimaging, and materials science. The self-validating nature of the described protocol, which relies on a calibrated standard and linear response curves, ensures the trustworthiness of the obtained results.

References

- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. (General methodology)

- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 743-747.

- Kafuti, L., & O'Brien, D. F. (2005). Synthesis and Photophysical Characterization of Dendritic 8-Hydroxyquinoline Complexes.

- JASCO. (2021). Fluorescence quantum yield measurement.

- Gassman, P. G., & Grygiel, J. R. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(16), 8456–8462.

- Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

- Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.

- Tervola, J., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(52), 31235-31242.

- El-Sayed, Y. S. (2017).

- El-Sayed, Y. S. (2017).

- Tervola, J., et al. (2020). Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids.

- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar.

- AAT Bioquest. (2023). What are the factors affecting fluorescence?

- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports, 9(1), 17723.

Sources

- 1. Synthesis and Photophysical Characterization of Dendritic 8-Hydroxyquinoline Complexes | Scientific.Net [scientific.net]

- 2. scispace.com [scispace.com]

- 3. jasco-global.com [jasco-global.com]

- 4. agilent.com [agilent.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]

- 7. rroij.com [rroij.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. researchgate.net [researchgate.net]

- 10. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Photophysical Properties of 2-Methyl-4-phenylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core photophysical properties of 2-Methyl-4-phenylquinolin-8-ol, a promising heterocyclic compound with significant potential in various scientific and technological domains. Drawing upon established principles of fluorescence spectroscopy and molecular photophysics, this document elucidates the synthesis, electronic transitions, and environmental sensitivity of this quinoline derivative.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives represent a critical class of N-heterocyclic compounds that form the backbone of numerous synthetic compounds with diverse pharmacological and photophysical properties.[1] The 8-hydroxyquinoline (8-HQ) scaffold, in particular, is a well-established building block for fluorescent chemosensors, organic light-emitting diodes (OLEDs), and therapeutic agents. The inherent fluorescence of many 8-HQ derivatives, which can be modulated by structural modifications and environmental factors, makes them highly valuable tools in materials science and drug discovery. The introduction of methyl and phenyl substituents at the 2- and 4-positions of the 8-hydroxyquinoline core, respectively, creates this compound, a molecule with distinct electronic and steric characteristics that influence its photophysical behavior.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline ring formation, most notably the Friedländer annulation. This versatile and efficient protocol involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Proposed Synthetic Pathway: Modified Friedländer Annulation

A plausible and efficient route to synthesize this compound is through a modified Friedländer synthesis. This approach involves the reaction of 2-amino-3-hydroxybenzophenone with acetone in the presence of a suitable catalyst.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery, History, and Synthesis of 2-Methyl-4-phenylquinolin-8-ol

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with a rich history stretching back to the early days of organic chemistry. Its derivatives have consistently demonstrated a broad spectrum of biological activities, leading to their classification as "privileged structures" in drug discovery. This technical guide delves into the historical context of the quinoline and 8-hydroxyquinoline core, providing a foundation for understanding the significance of substituted analogues. While a specific discovery timeline for 2-Methyl-4-phenylquinolin-8-ol is not extensively documented, this guide will construct its scientific narrative by exploring the seminal discoveries of its parent scaffolds, proposing a robust synthetic pathway based on established named reactions, and elucidating its potential pharmacological significance through an analysis of its constituent functional groups. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Historical Perspective: The Genesis of the Quinoline and 8-Hydroxyquinoline Scaffolds

The story of quinoline is intrinsically linked to the pioneering era of 19th-century chemistry and the exploration of coal tar, a complex mixture of organic compounds. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, oily substance from coal tar, which he named "leukol".[1][2] Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound through the alkaline distillation of the antimalarial alkaloid quinine, naming it "chinolein" or "quinoline."[2][3] It was later confirmed that these two substances were identical. The structural elucidation of quinoline, a fusion of a benzene and a pyridine ring, was proposed by August Kekulé in 1869, providing a theoretical framework for its chemistry.[1]

The development of synthetic methodologies was crucial for the widespread investigation of quinoline derivatives. In 1880, the Czech chemist Zdenko Hans Skraup developed the eponymous Skraup synthesis , a reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, which became a fundamental method for preparing the quinoline core.[4][5]

The 8-hydroxyquinoline (oxine) moiety, a critical component of our target molecule, also has a rich history. It was first synthesized in 1880, and its profound biological activities were later linked to its exceptional ability to chelate metal ions.[6][7] This property, extensively studied by Adrien Albert in the mid-20th century, underpins its diverse applications, from an antiseptic to a key component in the development of anticancer and neuroprotective agents.[6][8]

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 2-Methyl-4-phenylquinoline via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][9] In this proposed first step, aniline reacts with benzylideneacetone (an α,β-unsaturated ketone) in the presence of an acid catalyst to yield 2-methyl-4-phenylquinoline.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 eq) and benzylideneacetone (1.1 eq).

-

Acid Catalysis: Slowly add concentrated hydrochloric acid or sulfuric acid (as a catalyst) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

The use of an excess of the α,β-unsaturated ketone helps to drive the reaction to completion.

-

The strong acid protonates the carbonyl group, activating it for nucleophilic attack by the aniline.

-

Refluxing provides the necessary energy to overcome the activation barrier for the cyclization and dehydration steps.

-

Neutralization is crucial to remove the acid catalyst and allow for the extraction of the basic quinoline product into the organic phase.

Diagram of the Doebner-von Miller Reaction Mechanism:

Caption: Proposed Doebner-von Miller synthesis of 2-Methyl-4-phenylquinoline.

Step 2: Synthesis of this compound from a Substituted Aminophenol

A more direct and plausible route to the final product involves a modification of the Skraup synthesis or a similar cyclization reaction starting from 2-amino-5-methoxyphenol. This approach builds the quinoline ring with the hydroxyl group precursor already in place.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 2-aminophenol (1.0 eq) with glycerol (3.0 eq).[10]

-

Acid and Oxidizing Agent: Slowly and carefully add concentrated sulfuric acid. Then, add an oxidizing agent such as o-nitrophenol or arsenic acid.[10]

-

Reaction Conditions: Heat the mixture gently at first, as the reaction can be exothermic. Once the initial reaction subsides, heat to around 130-140°C for several hours.[10]

-

Work-up: Cool the reaction mixture and cautiously pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., sodium hydroxide) until the pH is approximately 7-8.[11]

-

Isolation and Purification: The product, 8-hydroxyquinoline, will precipitate out of the solution. The precipitate can be collected by filtration, washed with cold water, and then purified by recrystallization or sublimation.[10]

To synthesize this compound, the appropriate substituted aminophenol would be reacted with a suitable α,β-unsaturated ketone under acidic conditions, analogous to the Doebner-von Miller reaction.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Predicted Physicochemical Properties and Characterization Data

Based on the known properties of structurally related compounds, the following table summarizes the predicted physicochemical properties and key spectral data for this compound.

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol |

| Appearance | Likely a solid at room temperature |

| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.5 ppm), Methyl protons (singlet, δ ~2.5 ppm), Hydroxyl proton (broad singlet, variable ppm) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methyl carbon (δ ~25 ppm) |

| IR (cm⁻¹) | O-H stretch (broad, ~3400-3200), C-H aromatic stretch (~3100-3000), C=N and C=C stretches (~1600-1450) |

| Mass Spec (m/z) | Molecular ion peak at ~235 |

Potential Biological Activities and Mechanism of Action

The pharmacological profile of this compound can be inferred by considering the contributions of its individual structural motifs.

-

The Quinoline Core: The quinoline scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[12][13]

-

The 8-Hydroxyquinoline Moiety: The 8-hydroxyl group confers potent metal-chelating properties.[6] This ability to bind essential metal ions like iron, copper, and zinc is a key mechanism behind its antimicrobial and anticancer effects.[14][15] By sequestering these metals, 8-hydroxyquinoline derivatives can disrupt critical enzymatic processes in pathogens and cancer cells, leading to growth inhibition and apoptosis.[15] In the context of cancer, some 8-hydroxyquinoline-metal complexes have been shown to induce DNA damage and suppress telomerase activity.[16]

-

The 2-Methyl Group: The presence of a methyl group at the 2-position can influence the molecule's lipophilicity and steric profile, potentially enhancing its cell permeability and interaction with biological targets. 2-methylquinoline derivatives have demonstrated significant biological activities.[12]

-

The 4-Phenyl Group: The phenyl group at the 4-position contributes to the molecule's aromaticity and can engage in π-π stacking interactions with biological macromolecules. 4-phenylquinoline derivatives have been investigated as potential anticancer agents and serotonin receptor ligands.[17][18]

Proposed Mechanism of Action:

The primary mechanism of action for this compound is likely to be its ability to chelate intracellular metal ions, leading to a cascade of downstream effects.

Diagram of the Proposed Mechanism of Action:

Caption: Postulated mechanism of action for this compound.

Conclusion and Future Directions

While the specific discovery and history of this compound remain to be fully elucidated in the scientific literature, a comprehensive understanding of its chemical and biological properties can be constructed from the rich history of its parent scaffolds. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation into its therapeutic potential. The combination of the privileged quinoline core, the potent metal-chelating 8-hydroxyquinoline moiety, and the modulating influence of the 2-methyl and 4-phenyl substituents suggests that this compound is a promising candidate for further research in the development of novel anticancer, antimicrobial, and other therapeutic agents. Future studies should focus on its synthesis, purification, and comprehensive biological evaluation to validate the predicted activities and explore its full therapeutic potential.

References

-

What is the history of the discovery of quinoline? - Blog - BIOSYNCE. (2025, October 17). Retrieved from [Link]

-

Quinoline - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of 8-hydroxyquinoline by Skraup reaction - ResearchGate. (n.d.). Retrieved from [Link]

-

Charles Gerhardt - Wikipédia. (n.d.). Retrieved from [Link]

-

Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

-

Skraup reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Skraup's Synthesis - Vive Chemistry - WordPress.com. (2012, November 3). Retrieved from [Link]

-

Du Gymnase à la synthèse de l'aspirine : Charles Frédéric Gerhardt. (2021, February 6). Retrieved from [Link]

-

The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]

-

8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17). Retrieved from [Link]

-

Production method of 8-hydroxyquinoline - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

Friedlieb Ferdinand Runge - Grokipedia. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2). Retrieved from [Link]

-

Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Review | Bentham Science Publishers. (2024, January 1). Retrieved from [Link]

-

Friedlieb Ferdinand Runge - CooksInfo. (2021, January 30). Retrieved from [Link]

-

Friedlieb Ferdinand Runge: Google doodle on 225th birthday of analytical chemist who discovered Liesegang rings, caffeine - Devdiscourse. (2019, February 8). Retrieved from [Link]

-

8-hydroxy quinoline: Significance and symbolism. (2025, March 5). Retrieved from [Link]

-

Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - RSC Publishing. (n.d.). Retrieved from [Link]

-

Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023, March 21). Retrieved from [Link]

-

8-Hydroxyquinoline - Wikipedia. (n.d.). Retrieved from [Link]

-

Rational design of 4-phenylquinolin-2(1H)-one (4-PQ) derivatives as... - ResearchGate. (n.d.). Retrieved from [Link]

-

Anticancer activity of 8-hydroxyquinoline-triphenylphosphine rhodium(III) complexes targeting mitophagy pathways | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Science: From Coal Tar | TIME. (n.d.). Retrieved from [Link]

-

Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist - ScienceOpen. (2025, March 5). Retrieved from [Link]

-

What is 8-Hydroxyquinoline? - Sinobio Chemistry. (2024, October 17). Retrieved from [Link]

-

In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - MDPI. (n.d.). Retrieved from [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29). Retrieved from [Link]

-

Friedlieb Ferdinand Runge's 3 Greatest Discoveries Are Still Around Today - Inverse. (2019, February 8). Retrieved from [Link]

-

4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Retrieved from [Link]

-

Synthesis new derivatives of quinoline and study the biological activity for some of them - AIP Publishing. (2022, July 12). Retrieved from [Link]

-

Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved from [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (n.d.). Retrieved from [Link]

-

Charles Frédéric Gerhardt - Wikipedia. (n.d.). Retrieved from [Link]

-

Biological activities of quinoline derivatives - PubMed. (n.d.). Retrieved from [Link]

-

Biological Activities of Quinoline Derivatives | Bentham Science Publishers. (2009, December 1). Retrieved from [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Charles Gerhardt — Wikipédia [fr.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 8. autechindustry.com [autechindustry.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 15. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies of 2-Methyl-4-phenylquinolin-8-ol

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Methyl-4-phenylquinolin-8-ol

Executive Summary

This guide provides a comprehensive theoretical examination of this compound, a heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds. This document delineates the computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this compound. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we explore the molecule's optimized geometry, vibrational frequencies, electronic reactivity, and potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of computational chemistry for understanding and predicting the behavior of complex organic molecules.

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged structural motif in drug discovery, forming the core of a wide array of natural alkaloids and synthetic compounds with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological characteristics.[3] this compound combines the key features of a quinoline core with a methyl group at position 2, a phenyl group at position 4, and a hydroxyl group at position 8. These substitutions are expected to significantly influence its electronic distribution, steric profile, and potential for intermolecular interactions, making it a compelling candidate for theoretical investigation and drug design.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), have become indispensable for predicting molecular properties and reactivity, thereby guiding synthetic efforts and biological screening.[3][4] This guide details the theoretical framework for characterizing this compound, from its fundamental geometry to its potential interactions with biological macromolecules.

Computational Methodology: The Power of Density Functional Theory

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). It offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.

Rationale for Method Selection

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic structures and properties for a wide range of systems.[4][5]

-

Basis Set: The 6-311G(d,p) basis set is a popular choice that provides a good description of electron distribution. It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling chemical bonds and non-covalent interactions.[2][5]

Standard Computational Workflow

A typical theoretical analysis involves a multi-step process to ensure the calculated properties correspond to a stable molecular conformation.

Caption: A typical workflow for computational analysis using DFT.

Molecular Structure and Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, which systematically alters the molecular geometry to find the configuration with the lowest potential energy.

The optimized structure of this compound reveals key steric and electronic features. The phenyl group at the C4 position is typically twisted relative to the quinoline plane to minimize steric hindrance. The intramolecular hydrogen bond between the hydroxyl group at C8 and the quinoline nitrogen atom is a critical feature, influencing the planarity and overall conformation of the molecule.

Caption: Molecular structure of this compound.

Key Geometric Parameters

DFT calculations provide precise bond lengths and angles. For quinoline derivatives, DFT-calculated geometric parameters are generally in good agreement with experimental X-ray diffraction data where available.[6]

| Parameter | Typical Calculated Value (Å) | Description |

| C8-O | 1.36 | Bond length of the hydroxyl group to the quinoline ring.[3] |

| C2-C(Methyl) | 1.51 | Bond length of the methyl group to the quinoline ring.[3] |

| N1-H (H-bond) | ~2.0 | Distance of the intramolecular hydrogen bond. |

| Dihedral Angle | 45-55° | Angle between the quinoline and C4-phenyl ring planes.[2] |

| Note: These are representative values based on DFT studies of similar structures. Actual values would be generated from a specific calculation. |

Theoretical Spectroscopic Analysis

Computational methods allow for the prediction of various spectra, which serves as a powerful tool for validating the optimized molecular structure and interpreting experimental data.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Frequency calculations based on the optimized geometry yield the normal modes of vibration. These calculated frequencies, after applying a scaling factor to account for anharmonicity and method limitations, can be correlated with experimental FT-IR and FT-Raman spectra.[5]

Protocol: Vibrational Frequency Calculation

-

Input: Use the optimized molecular geometry from the B3LYP/6-311G(d,p) calculation.

-

Calculation: Perform a frequency analysis at the same level of theory.

-

Analysis:

-

Confirm the absence of imaginary frequencies to verify a true energy minimum.

-

Assign calculated vibrational modes (e.g., O-H stretch, C=N stretch, aromatic C-H bend) to peaks in the experimental spectra.[7]

-

Compare the calculated wavenumbers with experimental data to validate the computational model.

-

NMR Spectroscopy